![molecular formula C11H15BO3 B2702995 [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid CAS No. 2246652-50-4](/img/structure/B2702995.png)
[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” is a versatile chemical compound widely used in scientific research for its potential applications in organic synthesis, drug discovery, and material science. It has a CAS Number of 2246652-50-4 and a molecular weight of 206.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied method for forming carbon-carbon bonds, and it involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” is a powder that is stored at room temperature . More detailed physical and chemical properties would require specific experimental measurements.Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction. The reaction conditions are mild and functional group tolerant, making it a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mécanisme D'action
Target of Action
Boronic acids, including [4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid acts as a nucleophilic organic group in this process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid participates, affects the carbon-carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The result of the action of [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant , which can impact the performance of [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid in these reactions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVMKQGCSABGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)
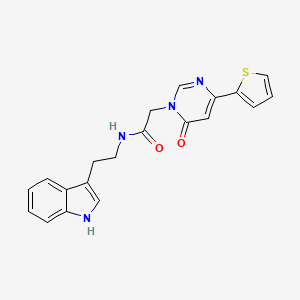
![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)
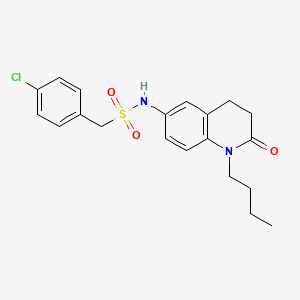
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)
![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)
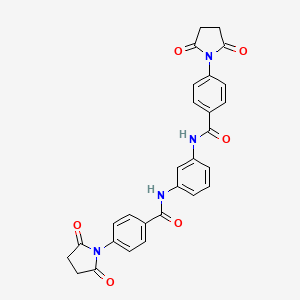
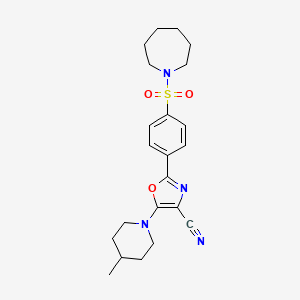

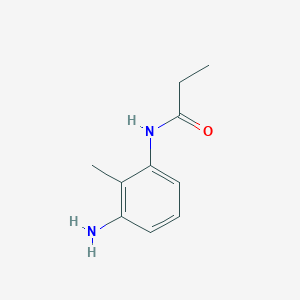
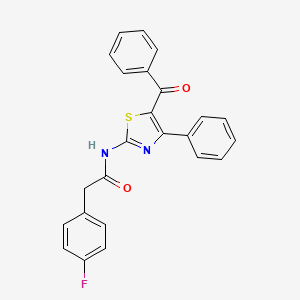
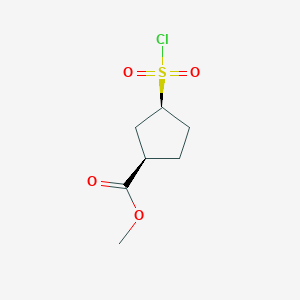
![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)
![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)